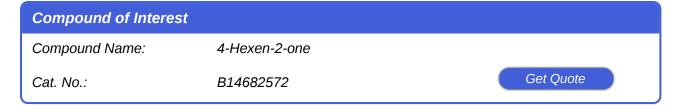


Spectroscopic Profile of 4-Hexen-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the α,β -unsaturated ketone, **4-Hexen-2-one** (primarily the (E)-isomer). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities where this compound is of interest.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for (E)-4-Hexen-2-one.

Table 1: ¹H NMR Spectroscopic Data for (E)-4-Hexen-2-

one				
Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	
~6.8	ddt	~15.7, 6.8, 1.5	H-5	
~6.1	dt	~15.7, 1.5	H-4	
~3.1	d	~6.8	H-3 (CH ₂)	
~2.1	S	-	H-1 (CH ₃)	
~1.8	d	~6.2	H-6 (CH₃)	
	•	·		



Solvent: CDCl₃. Data is compiled from typical values for similar structures and may vary slightly based on experimental conditions.

Table 2: 13C NMR Spectroscopic Data for (E)-4-Hexen-2-

one

Chemical Shift (δ) ppm	Assignment
~208.0	C-2 (C=O)
~145.0	C-5
~125.0	C-4
~48.0	C-3
~29.0	C-1
~18.0	C-6

Solvent: CDCl₃. Data is compiled from typical values for similar structures and may vary slightly based on experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data for (E)-4-Hexen-

2-one

Wavenumber (cm⁻¹)	Intensity	Assignment
~2970 - 2850	Medium-Strong	C-H (sp³) stretch
~1675	Strong	C=O stretch (conjugated ketone)
~1630	Medium	C=C stretch
~965	Strong	=C-H bend (trans)

Sample phase: Liquid film or vapor phase.



Check Availability & Pricing

Table 4: Mass Spectrometry (MS) Data for (E)-4-Hexen-2-

one

m/z	Relative Intensity (%)	Proposed Fragment
98	~25	[M]+ (Molecular Ion)
83	~15	[M - CH ₃] ⁺
55	~85	[M - CH ₃ CO] ⁺
43	100	[CH₃CO]+ (Base Peak)

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **4-Hexen-2-one** is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - A standard one-pulse sequence is used.
 - The spectral width is set to cover a range of 0-10 ppm.
 - A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signalto-noise ratio.
 - The relaxation delay is set to 1-2 seconds.



- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence is employed.
 - The spectral width is set to cover a range of 0-220 ppm.
 - A larger number of scans (typically 128 or more) are necessary due to the low natural abundance of the ¹³C isotope.
- Data Processing: The raw free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a single drop of neat 4Hexen-2-one is placed directly onto the ATR crystal. For transmission spectroscopy, a thin
 film of the liquid is pressed between two sodium chloride (NaCl) or potassium bromide (KBr)
 plates.
- Instrumentation: An FTIR spectrometer is used for data acquisition.
- Data Acquisition:
 - A background spectrum of the empty ATR crystal or salt plates is recorded.
 - The sample spectrum is then acquired over a range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

• Sample Preparation: A dilute solution of **4-Hexen-2-one** (approximately 1-10 μg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane.[1] The solution should be free of particulates.[1]

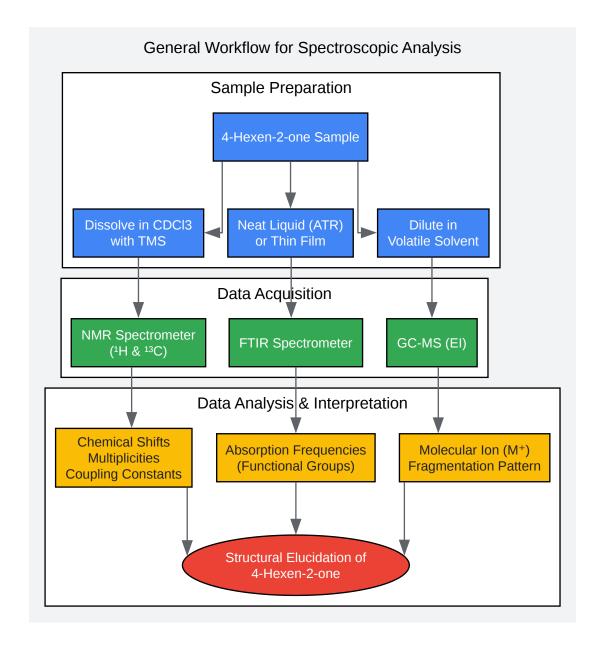


- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.
- Gas Chromatography (GC) Conditions:
 - Injector Temperature: 250 °C
 - o Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-300.
 - Scan Speed: ~1 scan/second.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate key conceptual workflows in the spectroscopic analysis of **4- Hexen-2-one**.

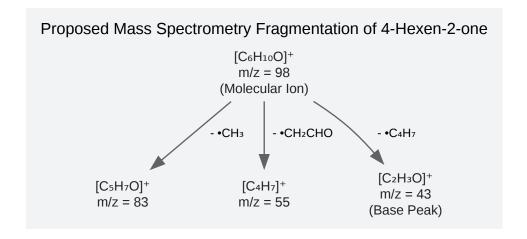




Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of **4-Hexen-2-one**.





Click to download full resolution via product page

Caption: Key fragmentation pathways of **4-Hexen-2-one** in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Hexen-2-one | C6H10O | CID 5326164 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Hexen-2-one: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14682572#spectroscopic-data-for-4-hexen-2-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com